Cas no 2248407-82-9 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylate)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylate is a specialized organic compound with significant applications in chemical synthesis. Characterized by its unique structure, this compound offers high purity and stability, facilitating complex reactions with minimal byproduct formation. Its versatility in forming diverse chemical bonds makes it a valuable tool in medicinal chemistry and drug discovery.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylate structure
2248407-82-9 structure
Product Name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylate
CAS No:2248407-82-9
MF:C18H13NO6
MW:339.298925161362
CID:5801852
PubChem ID:165724795
Update Time:2025-06-20

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylate
    • 2248407-82-9
    • EN300-6518433
    • Inchi: 1S/C18H13NO6/c1-18(10-23-13-8-4-5-9-14(13)24-18)17(22)25-19-15(20)11-6-2-3-7-12(11)16(19)21/h2-9H,10H2,1H3
    • InChI Key: AWRAQWFSYQZLOQ-UHFFFAOYSA-N
    • SMILES: O1C2C=CC=CC=2OCC1(C(=O)ON1C(C2C=CC=CC=2C1=O)=O)C

Computed Properties

  • Exact Mass: 339.07428713g/mol
  • Monoisotopic Mass: 339.07428713g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 3
  • Complexity: 568
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 82.1Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylate Pricemore >>

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1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylate Related Literature

Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylate

Introduction to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylate (CAS No. 2248407-82-9)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylate, identified by the CAS number 2248407-82-9, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule belongs to a class of heterocyclic compounds that exhibit diverse biological activities, making it a subject of extensive research in drug discovery and development. The structural features of this compound, including its fused ring system and functional groups, contribute to its unique chemical properties and potential therapeutic applications.

The 1,3-dioxo moiety and the 2-methyl substituent in the 1H-isoindol core are particularly noteworthy. These structural elements are known to influence the electronic and steric properties of the molecule, which in turn affect its interactions with biological targets. The presence of a dihydro bridge between the benzodioxine and isoindol units further enhances the complexity of its molecular architecture, providing multiple sites for functionalization and interaction with biological systems.

In recent years, there has been growing interest in exploring the pharmacological potential of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylate. Studies have demonstrated that this compound exhibits promising activities in various preclinical models. For instance, research has shown that it possesses inhibitory effects on certain enzymes and receptors involved in inflammatory pathways. These findings have prompted further investigation into its potential as a lead compound for the development of novel therapeutic agents.

The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylate involves a multi-step process that requires careful optimization to ensure high yield and purity. The key synthetic steps include cyclization reactions to form the heterocyclic core and subsequent functional group modifications to introduce the desired substituents. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to enhance the efficiency of these transformations. The synthesis pathway also emphasizes green chemistry principles to minimize waste and improve sustainability.

From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the binding interactions of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylate with biological targets. These studies have provided valuable insights into its binding affinity and mode of action. For example, docking simulations have revealed that this compound interacts with specific amino acid residues in target proteins, suggesting potential mechanisms for its biological activity. Such computational approaches are increasingly being integrated into drug discovery pipelines to accelerate the identification of lead compounds.

The pharmacokinetic properties of 1,3-dioxo-2,3-dihydro-1H-isоindolоl 2-methylо-l,l4-benzo[d]dioxin-l-carbоxylatе (CAS No. 2248407-l82-l9) are also under investigation to assess its suitability for clinical development. Parameters such as solubility, stability, and metabolic degradation pathways are critical factors that determine its bioavailability and therapeutic efficacy. Experimental studies using cell-based assays and animal models have provided preliminary data on these pharmacokinetic characteristics. These findings are essential for optimizing dosing regimens and predicting potential side effects in humans.

In conclusion,l,l3-diоxo-l,lO-dihydrо-lH-iсоindоl-l-(l,l4-benzo[d]dioxin-l-carbοxylatе) (CAS Nο l2248407-l82-l9) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features and demonstrated biological activities make it an attractive scaffold for developing novel therapeutic agents. Continued investigation into its synthesis, pharmacological effects, и pharmacokinetic properties will be crucial in determining its potential as a drug candidate for treating various diseases.

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